N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide
CAS No.: 942001-32-3
Cat. No.: VC7171577
Molecular Formula: C19H19N3O4
Molecular Weight: 353.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942001-32-3 |
|---|---|
| Molecular Formula | C19H19N3O4 |
| Molecular Weight | 353.378 |
| IUPAC Name | N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide |
| Standard InChI | InChI=1S/C19H19N3O4/c1-11-7-6-10-22-17(11)20-12(2)16(19(22)24)21-18(23)15-13(25-3)8-5-9-14(15)26-4/h5-10H,1-4H3,(H,21,23) |
| Standard InChI Key | SSYQKSDGVLREIF-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituents
The compound’s structure integrates a pyrido[1,2-a]pyrimidine scaffold substituted with methyl groups at positions 2 and 9, a ketone at position 4, and a 2,6-dimethoxybenzamide moiety at position 3 . The pyrido[1,2-a]pyrimidine system consists of a fused bicyclic framework combining pyridine and pyrimidine rings, which confers rigidity and planar geometry conducive to intermolecular interactions. The 2,6-dimethoxybenzamide group introduces electron-donating methoxy substituents, potentially enhancing solubility and modulating receptor binding.
Table 1: Key Molecular Descriptors
Stereoelectronic Features
The presence of methoxy (-OCH) and methyl (-CH) groups influences the compound’s electronic profile. Methoxy substituents on the benzamide ring donate electrons via resonance, increasing aromatic ring electron density, while the methyl groups on the pyrido-pyrimidine core may sterically hinder rotational freedom . The ketone at position 4 introduces a polarizable carbonyl group, which could participate in hydrogen bonding or serve as a site for metabolic oxidation.
Synthesis and Manufacturing
General Synthetic Routes
While detailed synthetic protocols remain proprietary, the compound is likely synthesized through multi-step reactions typical of pyrido[1,2-a]pyrimidine derivatives. A plausible pathway involves:
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Cyclocondensation: Formation of the pyrido[1,2-a]pyrimidine core via reaction between a 2-aminopyridine derivative and a β-keto ester.
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N-Acylation: Introduction of the 2,6-dimethoxybenzamide group using a benzoyl chloride derivative under basic conditions.
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Functionalization: Methylation at positions 2 and 9 using methylating agents like methyl iodide.
Purification and Yield Optimization
High-performance liquid chromatography (HPLC) and recrystallization from polar aprotic solvents (e.g., dimethylformamide) are standard purification methods. Yield optimization may require precise control of reaction temperatures and stoichiometric ratios, particularly during acylation steps.
| Target Class | Potential Activity | Structural Basis |
|---|---|---|
| Kinases | Inhibition via ATP-binding site | Pyrido-pyrimidine core mimicry |
| Phosphodiesterases | Allosteric modulation | Methoxy group interactions |
| Nuclear receptors | Ligand-binding domain binding | Benzamide aromaticity |
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): and NMR spectra confirm substituent positions and purity.
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Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula via exact mass measurement.
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Infrared (IR) Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) groups are characteristic.
Chromatographic Profiling
Reverse-phase HPLC with UV detection (λ = 254 nm) is employed for purity assessment, typically showing a single peak ≥95%. Mobile phases often combine acetonitrile and aqueous buffers with 0.1% formic acid .
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